3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide 3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14758589
InChI: InChI=1S/C19H21N3O3/c1-11(2)18-21-14-7-6-13(10-15(14)22-18)20-19(23)12-5-8-16(24-3)17(9-12)25-4/h5-11H,1-4H3,(H,20,23)(H,21,22)
SMILES:
Molecular Formula: C19H21N3O3
Molecular Weight: 339.4 g/mol

3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

CAS No.:

Cat. No.: VC14758589

Molecular Formula: C19H21N3O3

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide -

Specification

Molecular Formula C19H21N3O3
Molecular Weight 339.4 g/mol
IUPAC Name 3,4-dimethoxy-N-(2-propan-2-yl-3H-benzimidazol-5-yl)benzamide
Standard InChI InChI=1S/C19H21N3O3/c1-11(2)18-21-14-7-6-13(10-15(14)22-18)20-19(23)12-5-8-16(24-3)17(9-12)25-4/h5-11H,1-4H3,(H,20,23)(H,21,22)
Standard InChI Key SILBVVSYSLLJGS-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Introduction

3,4-Dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound belonging to the class of substituted benzimidazole derivatives. It is characterized by the presence of a benzene ring connected to an amide group, along with a benzimidazole moiety—a bicyclic structure consisting of a benzene ring fused to an imidazole ring. This compound also features two methoxy groups attached to the benzene ring, making it a dimethoxy-substituted benzamide.

Synthesis

The synthesis of 3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves several synthetic steps starting from readily available precursors. Although specific synthesis routes are not detailed in the available literature, general methods for synthesizing similar benzimidazole derivatives often involve condensation reactions and subsequent modifications to introduce the necessary functional groups.

Potential Applications

Given its structural features and potential biological activities, 3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide may have applications in various scientific fields, particularly in medicinal chemistry as a therapeutic agent. Its ability to participate in various chemical reactions due to its functional groups makes it a candidate for further modification to enhance biological activity or create derivatives with novel properties.

Comparison with Similar Compounds

Other benzimidazole derivatives have shown significant antimicrobial and anticancer activities. For example, 2-mercaptobenzimidazole derivatives have demonstrated potent antimicrobial effects against Gram-positive, Gram-negative bacteria, and fungi, as well as anticancer activity against human colorectal carcinoma cell lines . While specific data on 3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is limited, its structural similarity suggests potential for similar biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator